3-Chloro-6-methoxypyridine-2-carboxamide
Overview
Description
3-Chloro-6-methoxypyridine-2-carboxamide is a chemical compound with the CAS Number: 1257535-44-6. It has a molecular weight of 186.6 . It is a solid substance stored at ambient temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 3-chloro-6-methoxy-2-pyridinecarboxamide . The InChI key is BRLSOLNPLPYREH-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a boiling point of 172-174 degrees Celsius .Scientific Research Applications
- Scientific Field : Agrochemical and Pharmaceutical Industries
- Application Summary : Trifluoromethylpyridines (TFMP) and its derivatives, which can be synthesized using 3-Chloro-6-methoxypyridine-2-carboxamide, are used in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
- Results/Outcomes : Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
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Scientific Field : Pharmaceutical Chemistry
- Application Summary : 3-Chloro-6-methoxypyridine-2-carboxamide is used in the synthesis of pyridine-bridged 2,6-bis-carboxamide Schiff’s bases . These Schiff’s bases have potential as antimicrobial agents .
- Methods of Application/Experimental Procedures : The synthesis starts from 2,6-pyridinedicarbonyl dichloride and L-alanine or 2-methyl-alanine methyl ester . The coupling of acid chloride with L-alanine methyl ester hydrochloride or 2-methylalanine methyl ester hydrochloride gives the corresponding 2,6-bis-carboxamide pyridine methyl esters . Hydrazonolysis of these esters with hydrazine hydrate affords the corresponding bis-hydrazides . Treatment of these hydrazides with appropriate aromatic or heterocyclic aldehydes affords the corresponding pyridine-bridged 2,6-bis-carboxamide Schiff’s bases .
- Results/Outcomes : Many of the synthesized compounds exhibited significant antimicrobial activity, comparable to streptomycin and fusidic acid .
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Scientific Field : Synthesis of Antidepressant Molecules
- Application Summary : 3-Chloro-6-methoxypyridine-2-carboxamide can be used in the synthesis of antidepressant molecules through metal-catalyzed procedures . This is an important field of medicinal chemistry .
- Methods of Application/Experimental Procedures : The specific methods of synthesis and application are not detailed in the source .
- Results/Outcomes : The specific outcomes are not detailed in the source .
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Scientific Field : Catalyst in Chemical Reactions
- Application Summary : 3-Methoxypyridine, which can be synthesized from 3-Chloro-6-methoxypyridine-2-carboxamide, can be used as a catalyst to accelerate the addition of certain 1,2-acyclic diones to activated acetylenic esters .
- Methods of Application/Experimental Procedures : The specific methods of application are not detailed in the source .
- Results/Outcomes : The specific outcomes are not detailed in the source .
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has a signal word of “Warning”. Precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P271 (use only outdoors or in a well-ventilated area), and P280 (wear protective gloves/protective clothing/eye protection/face protection) .
properties
IUPAC Name |
3-chloro-6-methoxypyridine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2/c1-12-5-3-2-4(8)6(10-5)7(9)11/h2-3H,1H3,(H2,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRLSOLNPLPYREH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C=C1)Cl)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-6-methoxypyridine-2-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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